![molecular formula C23H23ClF3NO2 B2978350 (E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one CAS No. 2065711-47-7](/img/structure/B2978350.png)
(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically includes the compound’s systematic name, its molecular formula, and its molecular weight .
Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Stereochemistry in Ionic Thiol Additions
Research has explored the stereochemistry of ionic thiol additions to acetylenic ketones, demonstrating the piperidine-catalysed addition of thiols to benzoyl- and p-chlorobenzoyl-phenylacetylenes, resulting in a mixture of (E)- and (Z)-1-aryl-3-arylthio-3-phenyl-2-propen-1-ones. In solvents like methanol or aqueous 1,4-dioxane, only the (Z)-isomers were produced, with configurational assignments based on spectroscopic analysis (Omar & Basyouni, 1974).
Molecular Stabilities and Docking Studies
Molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing 1,2,4-triazole, including compounds with 4-chlorophenyl groups, have been conducted to understand their anticancer properties. These studies employ density functional theory and molecular docking to highlight the most stable states of these structures and their potential anti-cancer activity (Karayel, 2021).
Copolymer Synthesis and Applications
Research into the synthesis and characterization of novel copolymers involving styrene and ethyl 2-cyano-3-phenyl-2-propenoates, with variations including 4-chlorophenoxy substituents, has been conducted. These studies focus on the copolymerization process, characterization, and the relative reactivity of monomers, providing insights into the materials' properties and potential applications (Kharas et al., 2013).
Antimicrobial Activity Studies
The synthesis and bioactivity of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases have been explored. This includes compounds with 4-chlorophenyl groups, where the focus is on evaluating cytotoxic and carbonic anhydrase enzyme inhibitory effects. These studies highlight the potential of such compounds as leads for anticancer drug development, despite the need for further molecular modifications to enhance their inhibitor potency (Yamali et al., 2016).
Synthesis of PET Ligands for CB1 Receptors
The synthesis and in vitro evaluation of a potential PET ligand for CB1 receptors, starting with compounds related to the specified chemical structure, have been investigated. This research outlines the process of synthesizing a precursor and its radiolabeled form, offering insights into the development of diagnostic tools for neurological studies (Kumar et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF3NO2/c24-20-6-4-18(5-7-20)22(29)10-3-17-1-8-21(9-2-17)30-16-15-28-13-11-19(12-14-28)23(25,26)27/h1-10,19H,11-16H2/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXFYLAHNCUINE-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

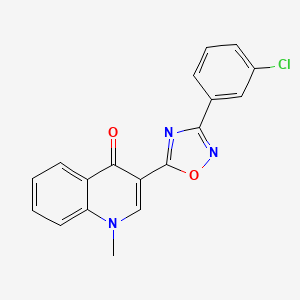
![2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2978268.png)
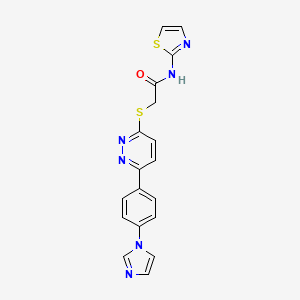
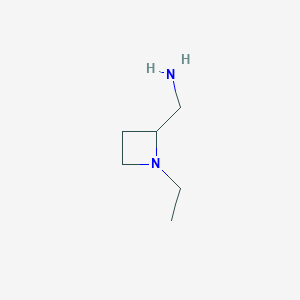
![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2978273.png)
![(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2978274.png)

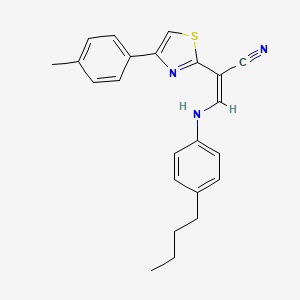
![5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2978282.png)

![Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2978284.png)

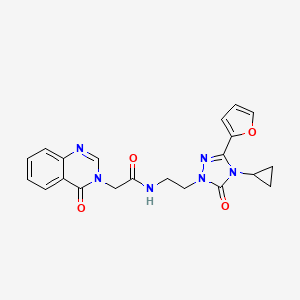
![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2978289.png)